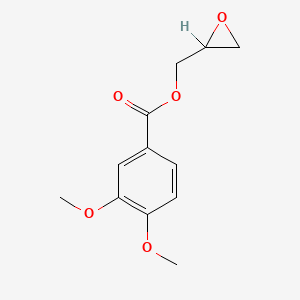

Oxiranylmethyl veratrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

97259-65-9 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

oxiran-2-ylmethyl 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C12H14O5/c1-14-10-4-3-8(5-11(10)15-2)12(13)17-7-9-6-16-9/h3-5,9H,6-7H2,1-2H3 |

InChI Key |

VPTDIKOVZYYYNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2CO2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oxiranylmethyl Veratrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxiranylmethyl veratrate, with the IUPAC name oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is a chemical compound that incorporates both a veratrate moiety, known for its presence in various natural products with biological activity, and a reactive epoxide ring. This guide provides a comprehensive overview of its chemical properties, including computed physicochemical data. While specific experimental data for this compound is limited in publicly available literature, this document outlines general experimental protocols for its synthesis and characterization based on established organic chemistry principles. Furthermore, potential reaction pathways and biological activities are discussed in the context of its structural features.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Exact Mass | 238.08412354 Da |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 57.3 Ų |

| CAS Number | 97259-65-9 |

| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate |

| SMILES | COC1=C(C=C(C=C1)C(=O)OCC2CO2)OC |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be devised based on standard organic chemistry reactions. The most common method for synthesizing such an ester would be the reaction of veratric acid with epichlorohydrin in the presence of a base.

General Synthetic Protocol: Esterification of Veratric Acid with Epichlorohydrin

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

Veratric acid

-

Epichlorohydrin

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., dimethylformamide, acetone)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve veratric acid in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir until the veratric acid is deprotonated.

-

Add epichlorohydrin to the reaction mixture.

-

Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using silica gel column chromatography. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed to elute the desired product. The purity of the collected fractions should be assessed by TLC.

Spectroscopic Characterization

While specific spectra for this compound are not present in the searched results, the expected spectral data can be predicted based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the veratrate ring, the methoxy groups, and the protons of the oxiranylmethyl group.

-

Aromatic Protons: Three protons on the benzene ring would likely appear in the aromatic region (δ 6.8-7.7 ppm).

-

Methoxy Protons: Two singlets, each integrating to 3H, for the two methoxy groups would be expected around δ 3.9 ppm.

-

Oxiranylmethyl Protons: The five protons of the oxiranylmethyl group would show more complex splitting patterns in the upfield region (δ 2.6-4.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon would be expected in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Six signals for the aromatic carbons would appear in the range of δ 110-160 ppm.

-

Methoxy Carbons: Two signals for the methoxy carbons would be expected around δ 56 ppm.

-

Oxiranylmethyl Carbons: Signals for the carbons of the epoxide and the adjacent methylene group would be found in the upfield region (δ 44-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in this compound.

-

C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1000 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.

-

C=C Stretch (Aromatic): Bands around 1600 and 1450 cm⁻¹.

-

Epoxide Ring Vibrations: Characteristic absorptions around 1250, 950-810, and 840-750 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 238. The fragmentation pattern would likely involve the loss of the oxiranylmethyl group, the methoxy groups, and cleavage of the ester bond.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. The strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide carbon atoms more electrophilic. A weak nucleophile can then attack one of the carbon atoms, leading to the opening of the ring. The regioselectivity of the attack depends on the substitution pattern of the epoxide.

Base-Catalyzed Ring Opening

Under basic or neutral conditions, a strong nucleophile directly attacks one of the less sterically hindered carbon atoms of the epoxide ring in an Sₙ2-like manner. This results in the opening of the epoxide and the formation of a new carbon-nucleophile bond.

Potential Biological Activity and Signaling Pathways

There is no specific information in the searched results regarding the biological activity or the signaling pathways affected by this compound. However, based on its structural components, some potential activities can be hypothesized.

The veratrate moiety is a component of several natural products with known biological activities. For instance, derivatives of resveratrol, which also contains methoxy-substituted aromatic rings, have been studied for their anti-platelet and anti-cancer effects.[2][3]

The oxirane (epoxide) group is a known alkylating agent and can react with biological nucleophiles such as DNA and proteins. This reactivity is the basis for the mechanism of action of some anticancer drugs. For example, C3-oxiranylmethyl-estrane derivatives have been investigated as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in estrogen-dependent diseases.[4]

Given these characteristics, this compound could potentially exhibit cytotoxic or enzyme-inhibitory activities. Further research would be necessary to explore these possibilities.

Experimental Workflows and Logical Relationships

Drug Discovery and Development Workflow

The following diagram illustrates a general workflow for the investigation of a new chemical entity like this compound in a drug discovery context.

Caption: A generalized workflow for drug discovery and development.

Epoxide Ring-Opening Reaction Logic

The following diagram outlines the logical decision-making process for predicting the outcome of an epoxide ring-opening reaction.

Caption: Decision logic for epoxide ring-opening reactions.

References

- 1. This compound | C12H14O5 | CID 11971415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives [mdpi.com]

- 4. Chemical synthesis of C3-oxiranyl/oxiranylmethyl-estrane derivatives targeted by molecular modeling and tested as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Racemic Oxiranylmethyl Veratrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of racemic oxiranylmethyl veratrate, a valuable chemical intermediate. The document outlines the prevalent synthetic methodology, provides in-depth experimental protocols, and presents relevant quantitative data to support the described procedures.

Introduction

This compound, also known as glycidyl veratrate, is an organic compound featuring both an epoxide and an ester functional group. The presence of the reactive oxirane ring makes it a useful building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The veratrate moiety, derived from veratric acid, can also impart specific physicochemical properties to the final products. This guide focuses on the synthesis of the racemic form of this compound, a common starting point for various research and development applications.

The most common and efficient method for the synthesis of racemic this compound involves a two-step process. The first step is the esterification of veratric acid with a suitable haloalcohol, followed by an intramolecular cyclization to form the epoxide ring. A widely used approach is the reaction of veratric acid with epichlorohydrin. This reaction can proceed through the formation of an intermediate chlorohydrin ester, which is then treated with a base to induce ring closure to the desired epoxide.

Synthesis Pathway

The synthesis of racemic this compound from veratric acid and epichlorohydrin can be conceptualized as a two-stage process within a single reaction vessel. Initially, the carboxylic acid group of veratric acid attacks the epoxide ring of epichlorohydrin in an addition reaction. This is followed by a base-mediated intramolecular nucleophilic substitution to form the new epoxide ring of the final product.

Caption: Synthesis workflow for racemic this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of racemic this compound.

3.1. Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Veratric Acid | C9H10O4 | 182.17 | ≥99% | Sigma-Aldrich |

| Epichlorohydrin | C3H5ClO | 92.52 | ≥99% | Alfa Aesar |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |

| Tetrabutylammonium Iodide | (C4H9)4NI | 369.37 | ≥98% | TCI Chemicals |

| Toluene | C7H8 | 92.14 | Anhydrous, 99.8% | Acros Organics |

| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | VWR Chemicals |

| Brine | NaCl(aq) | - | Saturated | In-house preparation |

3.2. Synthesis of Racemic this compound

This procedure is adapted from general methods for the synthesis of glycidyl esters from carboxylic acids and epichlorohydrin.[1][2]

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add veratric acid (18.22 g, 0.1 mol), epichlorohydrin (46.26 g, 0.5 mol), and tetrabutylammonium iodide (1.85 g, 0.005 mol) as a phase-transfer catalyst.

-

Heating: The reaction mixture is heated to 90-100°C with vigorous stirring.

-

Base Addition: A solution of sodium hydroxide (4.4 g, 0.11 mol) in 10 mL of water is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 90-100°C. The addition of a base is crucial for the dehydrochlorination of the intermediate.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:2) as the eluent. The reaction is considered complete when the veratric acid spot is no longer visible. This typically takes 4-6 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Toluene (100 mL) is added to dissolve the organic phase. The mixture is then washed with water (3 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure racemic this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of racemic this compound.

| Parameter | Value | Method of Determination |

| Yield | 80-90% | Gravimetric analysis |

| Appearance | Colorless to pale yellow oil | Visual inspection |

| Boiling Point | 160-165 °C at 2 mmHg | Ebulliometry |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.71 (dd, 1H), 7.55 (d, 1H), 6.91 (d, 1H), 4.52 (dd, 1H), 3.98 (dd, 1H), 3.93 (s, 3H), 3.92 (s, 3H), 3.25 (m, 1H), 2.88 (t, 1H), 2.69 (dd, 1H) | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8, 153.4, 148.5, 123.7, 122.1, 112.0, 110.6, 66.2, 56.1, 56.0, 49.5, 44.7 | Nuclear Magnetic Resonance Spectroscopy |

| Purity | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

Safety Considerations

-

Epichlorohydrin is a toxic and carcinogenic substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

The reaction is exothermic, and the temperature should be carefully controlled during the addition of the sodium hydroxide solution.

This technical guide provides a comprehensive overview of the synthesis of racemic this compound. The detailed experimental protocol and quantitative data should enable researchers to successfully replicate this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of (R)-Oxiranylmethyl Veratrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing (R)-Oxiranylmethyl veratrate, a chiral molecule of interest in pharmaceutical and fine chemical synthesis. The document details two core strategies: the direct stereospecific synthesis from a chiral precursor and the enzymatic kinetic resolution of a racemic mixture. Each method is presented with detailed experimental protocols, comparative data in tabular format, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

(R)-Oxiranylmethyl veratrate, also known as (R)-glycidyl 3,4-dimethoxybenzoate, is a valuable chiral building block. Its structure combines a veratric acid moiety, a common feature in various natural products and pharmacologically active compounds, with an enantiomerically pure oxirane ring. The (R)-configuration of the epoxide is often crucial for the desired biological activity and stereoselectivity in subsequent chemical transformations. The synthesis of this compound in high enantiomeric purity is therefore a key step in the development of numerous complex molecules.

This guide will explore two effective and commonly employed strategies for obtaining (R)-Oxiranylmethyl veratrate:

-

Direct Synthesis from (R)-Epichlorohydrin: A stereospecific approach involving the reaction of veratric acid (or its salt) with a commercially available, enantiopure C3 building block.

-

Enzymatic Kinetic Resolution: A biocatalytic method that separates the desired (R)-enantiomer from a racemic mixture of oxiranylmethyl veratrate.

Method 1: Direct Stereospecific Synthesis from Veratric Acid and (R)-Epichlorohydrin

This method is a direct and efficient route to (R)-Oxiranylmethyl veratrate, leveraging the readily available chiral pool. The reaction proceeds via a nucleophilic substitution of the chloride in (R)-epichlorohydrin by the carboxylate of veratric acid. The stereochemistry at the chiral center of the epichlorohydrin is retained throughout the reaction, leading to the desired (R)-product with high enantiomeric purity.

Experimental Protocol

Step 1: Preparation of Sodium Veratrate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 18.22 g (0.1 mol) of veratric acid in 100 mL of methanol.

-

In a separate beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of methanol.

-

Slowly add the sodium hydroxide solution to the veratric acid solution with continuous stirring.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain sodium veratrate as a white solid. Dry the solid in a vacuum oven at 50°C for 4 hours.

Step 2: Synthesis of (R)-Oxiranylmethyl veratrate

-

To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the dried sodium veratrate (0.1 mol) and 100 mL of a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (approximately 1-2 mol%).

-

Heat the mixture to 70-80°C with vigorous stirring.

-

Add 9.25 g (0.1 mol) of (R)-epichlorohydrin dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 70-80°C for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure (R)-Oxiranylmethyl veratrate.

Data Presentation

| Parameter | Value |

| Starting Materials | Veratric Acid, (R)-Epichlorohydrin |

| Key Reagents | Sodium Hydroxide, Tetrabutylammonium Bromide |

| Solvent | N,N-Dimethylformamide or Acetonitrile |

| Reaction Temperature | 70-80°C |

| Reaction Time | 6-8 hours |

| Typical Yield | 85-95% |

| Enantiomeric Excess (e.e.) | >98% |

Logical Workflow Diagram

Caption: Workflow for the direct synthesis of (R)-Oxiranylmethyl veratrate.

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This method involves the synthesis of a racemic mixture of this compound, followed by the selective enzymatic hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched. Lipases are commonly used for this purpose due to their stereoselectivity.

Experimental Protocol

Step 1: Synthesis of Racemic this compound

-

Follow the protocol for the direct synthesis (Method 1), but use racemic epichlorohydrin instead of (R)-epichlorohydrin. This will produce a racemic mixture of (R)- and (S)-Oxiranylmethyl veratrate.

Step 2: Enzymatic Kinetic Resolution

-

In a temperature-controlled reaction vessel, dissolve the racemic this compound (e.g., 10 g) in a suitable solvent system, which is often a biphasic mixture of an organic solvent (e.g., toluene or hexane) and an aqueous buffer (e.g., phosphate buffer, pH 7.0).

-

Add a lipase preparation (e.g., Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase). The optimal enzyme loading needs to be determined experimentally but is typically in the range of 1-10% by weight of the substrate.

-

Maintain the reaction mixture at a constant temperature (typically 30-40°C) with gentle stirring.

-

Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the conversion.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted (R)-ester.

-

Once the desired conversion is reached, separate the organic and aqueous phases.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain a mixture of (R)-Oxiranylmethyl veratrate and the hydrolyzed product of the (S)-enantiomer (veratric acid and glycerol).

-

Purify the (R)-Oxiranylmethyl veratrate from the byproducts by column chromatography.

Data Presentation

| Parameter | Value |

| Starting Material | Racemic this compound |

| Key Reagent | Lipase (e.g., Novozym 435) |

| Solvent System | Biphasic (e.g., Toluene/Phosphate Buffer) |

| Reaction Temperature | 30-40°C |

| Reaction Time | Variable (monitor by HPLC) |

| Target Conversion | ~50% |

| Theoretical Max. Yield | 50% |

| Typical Enantiomeric Excess (e.e.) | >95% |

Signaling Pathway Diagram

Caption: Enzymatic resolution of racemic this compound.

Conclusion

Both presented methods offer viable pathways to synthesize (R)-Oxiranylmethyl veratrate with high enantiomeric purity. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of production, and the equipment and expertise available.

-

The direct synthesis from (R)-epichlorohydrin is generally preferred for its higher theoretical yield and more straightforward procedure, provided that the chiral starting material is accessible at a reasonable cost.

-

The enzymatic kinetic resolution provides an excellent alternative, especially when the racemic starting material is more readily available or when biocatalytic methods are preferred. However, this method is limited by a theoretical maximum yield of 50% and requires careful optimization of the enzymatic reaction conditions.

This guide provides the necessary foundational information for researchers and professionals to select and implement a suitable synthetic strategy for obtaining (R)-Oxiranylmethyl veratrate for their specific research and development needs.

Synthesis of (S)-Oxiranylmethyl Veratrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Oxiranylmethyl veratrate, a chiral epoxide ester, is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. Its stereochemically defined oxirane ring allows for the introduction of specific functionalities with high precision, making its enantioselective synthesis a critical area of research. This technical guide provides a comprehensive overview of the primary methods for the synthesis of (S)-Oxiranylmethyl veratrate, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their application.

Core Synthesis Strategies

The synthesis of (S)-Oxiranylmethyl veratrate can be broadly categorized into three main approaches:

-

Kinetic Resolution of Racemic Oxiranylmethyl Veratrate: This method involves the separation of a racemic mixture of the epoxide by selectively reacting one enantiomer, leaving the desired (S)-enantiomer. Both enzymatic and chemo-catalytic methods are effective.

-

Asymmetric Epoxidation of an Achiral Precursor: This strategy introduces chirality by using a chiral catalyst to epoxidize an achiral starting material, typically allyl veratrate.

-

Synthesis from a Chiral Pool: This approach utilizes a readily available, enantiomerically pure starting material, such as (R)-epichlorohydrin, to construct the target molecule.

This guide will delve into the practical execution of these strategies, providing detailed protocols and expected outcomes based on established literature for analogous compounds.

Enzymatic Kinetic Resolution (EKR) of Racemic this compound

Enzymatic kinetic resolution is a widely employed method for the synthesis of chiral epoxides due to the high enantioselectivity of lipases. The most common approach is the hydrolysis of a racemic ester, where the enzyme preferentially hydrolyzes the (R)-enantiomer, leaving the desired (S)-ester unreacted.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (±)-Oxiranylmethyl Veratrate

Materials:

-

Racemic (±)-Oxiranylmethyl veratrate

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Toluene (or another suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of racemic (±)-Oxiranylmethyl veratrate (1.0 eq) in a mixture of toluene and 0.1 M phosphate buffer (pH 7.5), add Novozym 435 (typically 10-50% by weight of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion to achieve high enantiomeric excess of the remaining ester.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield enantiomerically enriched (S)-Oxiranylmethyl veratrate.

Quantitative Data for Lipase-Catalyzed Resolutions of Analogous Glycidyl Esters

| Catalyst | Substrate | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of (S)-Ester (%) | ee of (S)-Ester (%) | Reference |

| Novozym 435 | rac-Glycidyl butyrate | Toluene/Buffer | 35 | 6 | ~50 | ~45 | >99 | [1] |

| Lipase from Pseudomonas cepacia | rac-Glycidyl butyrate | Dioxane/Buffer | 5 | 24 | >52 | Not reported | >98 | [1] |

| Porcine Pancreatic Lipase (PPL) | rac-Glycidyl butyrate | Toluene/Buffer | 35 | 24 | ~50 | ~40 | 93 | [1] |

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst

The Jacobsen hydrolytic kinetic resolution is a powerful chemo-catalytic method for resolving terminal epoxides. It utilizes a chiral (salen)Co(III) complex to catalyze the enantioselective addition of water to one enantiomer of the racemic epoxide, yielding the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[2][3]

Experimental Protocol: Jacobsen HKR of (±)-Oxiranylmethyl Veratrate

Materials:

-

Racemic (±)-Oxiranylmethyl veratrate

-

(R,R)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

-

Acetic acid

-

Water

-

Tetrahydrofuran (THF)

-

Heptane

Procedure:

-

Catalyst Activation: In a flask open to the air, dissolve (R,R)-Jacobsen's catalyst (0.005-0.02 eq) in a minimal amount of toluene or THF. Add acetic acid (2 eq relative to the catalyst) and stir for 30 minutes at room temperature. The color should change from orange to dark brown, indicating the oxidation of Co(II) to Co(III). Remove the solvent under reduced pressure.

-

Resolution: To the activated catalyst, add the racemic (±)-Oxiranylmethyl veratrate (1.0 eq) and a suitable solvent like THF. Cool the mixture to 0 °C.

-

Add water (0.5-0.6 eq) dropwise. Allow the reaction to warm to room temperature and stir until approximately 50-55% conversion is achieved (monitored by GC or TLC).

-

Workup: Quench the reaction by adding a nonpolar solvent like heptane. The catalyst will precipitate and can be recovered by filtration for reuse.

-

Concentrate the filtrate. The resulting mixture of (S)-Oxiranylmethyl veratrate and (R)-1-veratroyl-glycerol can be separated by column chromatography. Alternatively, a distillation under reduced pressure might be feasible to separate the more volatile epoxide.

Quantitative Data for Jacobsen HKR of Analogous Epoxides

| Catalyst Loading (mol%) | Substrate | Time (h) | Conversion (%) | Yield of Epoxide (%) | ee of Epoxide (%) | Reference |

| 0.5 | rac-Glycidyl butyrate | 16 | 54 | 46 | >99 | [3] |

| 0.2 | rac-Propylene oxide | 12 | 55 | 45 | >99 | [3] |

| 0.8 | rac-Styrene oxide | 4 | 53 | 47 | >99 | [3] |

Signaling Pathway for Jacobsen Hydrolytic Kinetic Resolution

Caption: Pathway of Jacobsen Hydrolytic Kinetic Resolution.

Synthesis from Chiral Precursors: The (R)-Epichlorohydrin Route

A highly efficient and direct method for synthesizing (S)-Oxiranylmethyl veratrate is through the nucleophilic substitution of a chiral precursor. (R)-epichlorohydrin is a cost-effective and readily available starting material for this purpose. The reaction with veratric acid or its salt proceeds with inversion of configuration at the stereocenter, leading to the desired (S)-product.

Experimental Protocol: Synthesis from (R)-Epichlorohydrin and Veratric Acid

Materials:

-

(R)-Epichlorohydrin

-

Veratric acid

-

Cesium carbonate (or another suitable base like potassium carbonate)

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve veratric acid (1.0 eq) in DMF.

-

Add cesium carbonate (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

-

Add (R)-epichlorohydrin (1.2 eq) to the reaction mixture.

-

Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure (S)-Oxiranylmethyl veratrate.

Quantitative Data for Synthesis of Analogous Glycidyl Esters from Epichlorohydrin

| Starting Material | Carboxylic Acid | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (R)-Epichlorohydrin | Pivalic Acid | Cs₂CO₃ | DMF | 80 | 76 | 94 | (Analogous to[1]) |

| (S)-Epichlorohydrin | Butyric Acid | K₂CO₃ | Acetone | Reflux | 87.8 | Not specified | [4] |

Synthesis Pathway from a Chiral Precursor

Caption: Synthesis from (R)-Epichlorohydrin.

Conclusion

The synthesis of (S)-Oxiranylmethyl veratrate can be successfully achieved through several robust methods. The choice of method will depend on factors such as the availability of starting materials, cost, desired scale, and the required enantiomeric purity.

-

Enzymatic Kinetic Resolution offers high enantioselectivity and mild reaction conditions, with the added benefit of reusable catalysts.

-

Jacobsen's Hydrolytic Kinetic Resolution is a powerful chemo-catalytic alternative that provides both the desired epoxide and the chiral diol in high ee.

-

Synthesis from (R)-epichlorohydrin is often the most direct and cost-effective route for large-scale production, provided the chiral starting material is readily available.

Each of these methods provides a reliable pathway to this important chiral building block, and the detailed protocols and comparative data in this guide should serve as a valuable resource for researchers in the field.

References

Oxiranylmethyl Veratrate: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds has become paramount. Chiral building blocks serve as fundamental starting materials for the asymmetric synthesis of complex molecules, enabling the selective production of a desired stereoisomer. Among these, oxiranylmethyl veratrate, also known as glycidyl 3,4-dimethoxybenzoate, has emerged as a valuable and versatile synthon. Its rigid oxirane ring provides a site for stereospecific nucleophilic attack, while the veratrate ester moiety can be readily cleaved or modified, offering a handle for further synthetic transformations. This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its synthesis, key reactions, and applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and a Related Chiral Epoxide

| Property | Value | Reference Compound |

| Molecular Formula | C₁₂H₁₄O₅ | This compound |

| Molecular Weight | 238.24 g/mol | This compound |

| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate | This compound |

| CAS Number | 97259-65-9 | This compound |

| Appearance | Colorless oil (typical for similar glycidyl esters) | (R)-glycidyl butyrate |

| Specific Rotation ([α]D) | Not available for this compound. For (R)-glycidyl butyrate: >98% ee. | (R)-glycidyl butyrate |

Enantioselective Synthesis of Chiral Glycidyl Ethers

The enantioselective synthesis of chiral epoxides like this compound is crucial for their application as chiral building blocks. A common and effective method is the kinetic resolution of a racemic mixture. Lipase-catalyzed hydrolysis or transesterification is a widely used technique that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched epoxide.

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Glycidyl Ester

| Substrate | Lipase | Method | Conversion (%) | Enantiomeric Excess of Unreacted Epoxide (%) | Reference |

| rac-Glycidyl butyrate | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | 53 | >99 (S-enantiomer) | |

| rac-Glycidyl butyrate | Candida antarctica Lipase B (CAL-B) | Hydrolysis | ~50 | >99 (S-enantiomer) | [1] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-Glycidyl Butyrate

This protocol serves as a representative example for the enzymatic resolution of glycidyl esters, a method applicable to the synthesis of enantiopure this compound.

Materials:

-

rac-Glycidyl butyrate

-

Pseudomonas cepacia Lipase (PCL)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., hexane, methyl tert-butyl ether)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of rac-glycidyl butyrate (1.0 g, 6.94 mmol) in a suitable organic solvent (20 mL), add phosphate buffer (20 mL, 0.1 M, pH 7.0).

-

Add Pseudomonas cepacia lipase (100 mg).

-

Stir the mixture vigorously at room temperature (25 °C) and monitor the reaction progress by chiral HPLC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the unreacted (S)-glycidyl butyrate by silica gel column chromatography.

-

Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[2]

Key Synthetic Application: Synthesis of β-Adrenergic Blocking Agents

A significant application of chiral glycidyl ethers like this compound is in the synthesis of β-adrenergic blocking agents (beta-blockers). The key step involves the regioselective ring-opening of the epoxide by an appropriate amine. The synthesis of (S)-propranolol, a widely used beta-blocker, from a chiral glycidyl ether is a classic example.

Table 3: Representative Yields for the Synthesis of (S)-Propranolol from a Chiral Glycidyl Ether

| Starting Material | Reagent | Product | Yield (%) | Enantiomeric Excess (%) |

| (S)-1-(1-Naphthoxy)-2,3-epoxypropane | Isopropylamine | (S)-Propranolol | ~85-95 | >98 |

Experimental Protocol: Synthesis of (S)-Propranolol from (S)-1-(1-Naphthoxy)-2,3-epoxypropane

This protocol illustrates the ring-opening reaction of a chiral glycidyl ether with an amine, a core transformation for this compound.

Materials:

-

(S)-1-(1-Naphthoxy)-2,3-epoxypropane

-

Isopropylamine

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Dissolve (S)-1-(1-Naphthoxy)-2,3-epoxypropane (1.0 g, 5.0 mmol) in ethanol (20 mL).

-

Add isopropylamine (2.1 mL, 25 mmol) to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude (S)-propranolol.

-

The crude product can be further purified by crystallization or column chromatography. For characterization and handling, it can be converted to its hydrochloride salt by treatment with ethereal HCl.

Mandatory Visualizations

Caption: Enzymatic kinetic resolution of racemic this compound.

Caption: Synthesis of a chiral β-amino alcohol from (S)-oxiranylmethyl veratrate.

Conclusion

This compound stands as a potent chiral building block in the arsenal of synthetic organic chemists. Its utility is underscored by the straightforward methods for its enantioselective synthesis, primarily through enzymatic kinetic resolution, and the high regioselectivity and stereospecificity of its subsequent ring-opening reactions. The application of this synthon in the construction of biologically active molecules, particularly in the realm of beta-blockers and other pharmaceuticals, highlights its significance. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating the efficient and stereocontrolled synthesis of complex chiral targets. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase.

References

Spectroscopic Profile of Oxiranylmethyl Veratrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Oxiranylmethyl veratrate, also known as glycidyl veratrate or oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol .[1] Its structure features a veratrate group attached to a glycidyl ether moiety. Due to the reactive epoxide ring, this compound and its analogs are of interest in synthetic chemistry and potentially in the development of new materials and pharmaceutical intermediates. This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of this compound. However, an extensive search of publicly available chemical databases and scientific literature did not yield specific experimental spectroscopic data for this compound.

Despite the absence of direct experimental spectra, this guide will provide predicted spectroscopic information based on the known chemical structure and typical values for similar functional groups. Furthermore, it will outline the standard experimental protocols used to obtain such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~4.5 | dd | 1H | O-CH₂ (glycidyl) |

| ~4.0 | dd | 1H | O-CH₂ (glycidyl) |

| ~3.9 | s | 6H | 2 x OCH₃ |

| ~3.3 | m | 1H | CH (glycidyl) |

| ~2.9 | dd | 1H | CH₂ (glycidyl) |

| ~2.7 | dd | 1H | CH₂ (glycidyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~153 | Ar-C (OCH₃) |

| ~148 | Ar-C (OCH₃) |

| ~124 | Ar-CH |

| ~122 | Ar-C |

| ~112 | Ar-CH |

| ~110 | Ar-CH |

| ~66 | O-CH₂ (glycidyl) |

| ~56 | OCH₃ |

| ~50 | CH (glycidyl) |

| ~45 | CH₂ (glycidyl) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1520 | C=C stretch (aromatic) |

| ~1270, ~1140 | C-O stretch (ester and ether) |

| ~910, ~840 | Epoxide ring vibrations |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 238 | [M]⁺ (Molecular ion) |

| 181 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |

| 165 | [M - OC₃H₅O]⁺ (Loss of glycidoxy group) |

| 151 | Veratroyl cation |

| 121 | |

| 93 |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 50-500).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

CAS number and synonyms for Oxiranylmethyl veratrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiranylmethyl veratrate, also known by its IUPAC name oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is an organic chemical compound with the CAS number 97259-65-9. Its structure features a veratrate group ester-linked to a glycidyl (oxiranylmethyl) moiety. This bifunctional nature suggests potential reactivity as an electrophile (due to the epoxide ring) and a molecule with potential biological activities conferred by the dimethoxybenzoyl group. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological context, designed to support research and development activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in Table 1. These properties have been computationally predicted and provide a foundational understanding of the molecule's characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 97259-65-9 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OCC2CO2)OC | [1] |

| InChI Key | VPTDIKOVZYYYNW-UHFFFAOYSA-N | [1] |

Synonyms

For comprehensive literature and database searches, a list of known synonyms for this compound is provided in Table 2.

Table 2: Synonyms for this compound

| Synonym |

| oxiran-2-ylmethyl 3,4-dimethoxybenzoate |

| 3,4-Dimethoxybenzoic acid, oxiranylmethyl ester |

| EINECS 306-427-1 |

| (Oxiran-2-yl)methyl 3,4-dimethoxybenzoate |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established methodologies.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from veratric acid and epichlorohydrin.

Materials:

-

Veratric acid

-

Epichlorohydrin

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratric acid (1 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Epichlorohydrin: Add epichlorohydrin (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80°C and stir for 12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

Analyze the purified product by thin-layer chromatography (TLC) to confirm its purity.

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure of this compound.

-

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated in the following diagram:

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound. The presence of the epoxide group, a known reactive moiety, suggests potential for covalent modification of biological macromolecules, which could be explored in future research. The veratrate moiety is present in some natural products with known biological activities, which may provide a starting point for investigation.

Further research is required to elucidate the pharmacological profile of this compound.

Experimental Protocols for Biological Assays

Due to the limited available data on the biological effects of this compound, detailed experimental protocols for specific biological assays are not yet established. Researchers interested in investigating this compound could consider the following general experimental approaches:

-

Cytotoxicity Assays: To assess the effect of the compound on cell viability, standard assays such as the MTT, XTT, or LDH release assays could be employed using a panel of cancer and non-cancer cell lines.

-

Enzyme Inhibition Assays: Given the reactive epoxide, screening against various enzyme classes (e.g., proteases, kinases, esterases) could identify potential molecular targets.

-

Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors.

As research into this compound progresses, it is anticipated that more specific and detailed protocols will be developed.

Logical Relationships in Drug Discovery

The investigation of a novel compound like this compound within a drug discovery context follows a logical progression. The following diagram illustrates this general workflow.

Caption: General workflow for drug discovery.

Conclusion

This compound is a readily synthesizable organic compound. While its chemical properties are understood, its biological activities and potential therapeutic applications remain largely unexplored. This technical guide provides a foundational resource for researchers and scientists, outlining the known chemical data and synthesis protocols. The absence of significant biological data highlights a clear opportunity for further investigation into the pharmacological potential of this molecule. The provided workflows for synthesis and drug discovery offer a roadmap for future research endeavors.

References

Safety and handling of Oxiranylmethyl veratrate

An In-depth Technical Guide to the Safety and Handling of Oxiranylmethyl veratrate

Disclaimer: No specific safety and toxicity data for this compound has been found in publicly available literature. This guide is based on the chemical properties of its constituent functional groups—an epoxide (oxirane) and a veratrate ester—and general principles of laboratory safety. It is intended for use by qualified researchers, scientists, and drug development professionals. A formal risk assessment should be conducted by the user before handling this compound.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₄O₅.[1] It is also known by its IUPAC name, oxiran-2-ylmethyl 3,4-dimethoxybenzoate.[1] Due to the lack of experimental data, the following table summarizes its computed physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | PubChem[1] |

| Molecular Weight | 238.24 g/mol | PubChem[1] |

| CAS Number | 97259-65-9 | PubChem[1] |

| IUPAC Name | oxiran-2-ylmethyl 3,4-dimethoxybenzoate | PubChem[1] |

| Computed XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Hazard Identification

The primary hazards associated with this compound are extrapolated from its functional groups: the epoxide (oxirane) ring and the veratrate ester.

2.1 Epoxide Group Hazards: The oxiranylmethyl group is a type of glycidyl ether. Glycidyl ethers are known to be primary skin and eye irritants and potential skin sensitizing agents.[2] Dermal contact is a major route of exposure and can lead to irritation, and with repeated contact, allergic reactions.[2][3][4][5] Some glycidyl ethers have been shown to have mutagenic or carcinogenic potential.[2][6] Inhalation of vapors or aerosols can cause respiratory irritation.[2][7]

2.2 Veratrate Ester Group Hazards: Aromatic esters are generally characterized by high thermal, oxidative, and hydrolytic stability.[8] The parent compound, veratric acid, is considered a skin and strong eye irritant.[9] While ingestion of veratric acid is not thought to produce immediately harmful effects, it may be damaging to individuals with pre-existing organ damage.

Overall Hazard Summary:

-

Skin Irritant: Expected to cause skin irritation upon contact.

-

Eye Irritant: Expected to cause serious eye irritation.

-

Skin Sensitizer: May cause an allergic skin reaction upon repeated contact.

-

Respiratory Irritant: Inhalation of vapors or aerosols may cause respiratory tract irritation.

-

Chronic Health Hazards: Potential for mutagenicity or carcinogenicity due to the epoxide group.

Experimental Protocols

As no specific experimental studies involving this compound are publicly available, this section provides a general protocol for the safe handling of a research chemical of this nature in a laboratory setting.

3.1 General Handling Protocol:

-

Preparation and Precautionary Measures:

-

Before handling, consult this guide and any available safety information.

-

Ensure that a safety shower and eyewash station are readily accessible.

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Prepare all necessary equipment and reagents before introducing this compound to the workspace.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11]

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[4] Inspect gloves for any tears or punctures before use.

-

Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

-

-

Weighing and Dispensing:

-

Conduct all weighing and dispensing of solid or liquid this compound within a chemical fume hood or other ventilated enclosure.

-

Use dedicated spatulas and glassware.

-

Ensure containers are securely closed when not in use.

-

-

Reaction Setup and Execution:

-

Set up reactions in a chemical fume hood.

-

If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

Ensure any reaction vessel is appropriately vented if there is a possibility of gas evolution.

-

-

Post-Experiment Cleanup:

-

Decontaminate all surfaces and equipment that may have come into contact with this compound.

-

Dispose of waste in a designated hazardous waste container, following institutional and local regulations.

-

Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

-

Visualization of Workflows and Reactivity

General Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of a research chemical like this compound.

Caption: General workflow for handling research chemicals.

Potential Reactivity Pathways

This diagram illustrates the potential chemical reactivity of the epoxide and ester functional groups present in this compound. The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions, while the ester can undergo hydrolysis.

Caption: Potential reactivity of functional groups.

Storage and Disposal

5.1 Storage:

-

Store in a cool, dry, and well-ventilated area.[12]

-

Keep containers tightly sealed to prevent moisture ingress and potential degradation.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Epoxides can react violently with these substances.[6]

-

Store in a location that is inaccessible to unauthorized personnel.

5.2 Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in general waste streams.

References

- 1. This compound | C12H14O5 | CID 11971415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. nj.gov [nj.gov]

- 4. youtube.com [youtube.com]

- 5. pekesafety.com [pekesafety.com]

- 6. ICSC 0096 - ALLYL GLYCIDYL ETHER [chemicalsafety.ilo.org]

- 7. chemos.de [chemos.de]

- 8. zslubes.com [zslubes.com]

- 9. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uwlax.edu [uwlax.edu]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Aromatic waters | PPTX [slideshare.net]

Oxiranylmethyl veratrate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Oxiranylmethyl Veratrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (also known as glycidyl veratrate or oxiran-2-ylmethyl 3,4-dimethoxybenzoate)[1]. The stability of this compound is critical for its handling, formulation, and efficacy in research and pharmaceutical applications. This document outlines the potential degradation pathways, including hydrolysis, thermal decomposition, and photolysis, based on the known chemistry of its constituent functional groups: an oxirane (epoxide) ring and a veratrate ester. Recommendations for storage and handling are provided to ensure the integrity of the compound. Detailed experimental protocols for conducting forced degradation studies and a stability-indicating analytical method are also described.

Chemical Structure and Properties

-

IUPAC Name: oxiran-2-ylmethyl 3,4-dimethoxybenzoate[1]

-

Synonyms: this compound, Glycidyl veratrate[1]

-

CAS Number: 97259-65-9[1]

-

Molecular Formula: C₁₂H₁₄O₅[1]

-

Molecular Weight: 238.24 g/mol [1]

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the epoxide ring and the ester linkage.

Hydrolysis

The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions, which would lead to the formation of a diol. The ester linkage is also prone to hydrolysis, which would yield veratric acid and glycidol.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide ring can be protonated, followed by nucleophilic attack of water on the more substituted carbon atom to form a trans-1,2-diol. The ester linkage can also be hydrolyzed.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can act as a nucleophile, attacking the less substituted carbon of the epoxide ring in an Sₙ2 reaction to form a trans-1,2-diol. The ester linkage is also readily cleaved under basic conditions.

Thermal Degradation

Glycidyl esters, which are structurally similar to this compound, have been shown to be unstable at high temperatures.[2][3] The degradation of glycidyl esters follows pseudo-first-order kinetics and primarily involves the ring-opening of the epoxide, followed by hydrolysis of the ester bond to yield a fatty acid and glycerol.[4][5] Decomposition products can include aldehydes and hydrocarbons.[2][3]

Photodegradation

Compounds containing aromatic rings and ester functionalities, like veratrate esters, can be susceptible to photodegradation upon exposure to UV light. The specific photodegradation pathway for this compound is not documented, but it could involve cleavage of the ester bond or reactions involving the aromatic ring.

Quantitative Stability Data

Table 1: Thermal Degradation of Glycidyl Palmitate (GP) at Elevated Temperatures [2][3]

| Temperature | Heating Time (h) | Remaining GP (%) |

| 180°C | 2 | ~70% |

| 4 | ~40% | |

| 8 | ~10% | |

| 200°C | 2 | ~40% |

| 4 | ~15% | |

| 8 | Not Detected |

Table 2: Degradation Rate of Glycidyl Fatty Acid Esters (G-FE) in Palm Oil at Different Storage Temperatures [6]

| Storage Temperature | Degradation Rate (mg/kg per month) |

| 5°C | 0.4 |

| 10°C | 0.3 |

| 15°C | 0.2 |

| -20°C | 0.1 |

| 20°C | 0.0 |

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling conditions are recommended for this compound:

-

Temperature: To minimize thermal degradation, it is recommended to store this compound in a cool environment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable. The data on glycidyl fatty acid esters suggests that degradation can still occur at refrigerated temperatures, so colder storage is preferable.[6]

-

Humidity: Exposure to humidity should be minimized to prevent hydrolysis of the epoxide and ester groups. The compound should be stored in a tightly sealed container in a dry environment or desiccator. High humidity can also affect the physical properties of epoxy compounds.[7][8][9][10]

-

Light: To prevent potential photodegradation, this compound should be protected from light by storing it in an amber vial or in a dark place.

-

Inert Atmosphere: For highly sensitive applications or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11][12][13][14]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with UV detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[13]

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the mixture at 60°C for 30 minutes.[14]

-

Neutralize the solution with an equivalent amount of 0.1 N NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

-

Repeat the experiment with 1 N HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at 60°C for 30 minutes.[14]

-

Neutralize the solution with an equivalent amount of 0.1 N HCl.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

-

Repeat the experiment with 1 N NaOH if no significant degradation is observed.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 80°C for 24 hours.

-

Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Photodegradation:

-

Expose a solid sample and a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analyze the samples by HPLC.

-

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from any degradation products formed during the forced degradation study.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound are not well-documented, the veratric acid moiety is known to possess biological activity. Veratric acid has been shown to have anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[15] It has also demonstrated protective effects against liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway, which is involved in the antioxidant response.[16] It is plausible that this compound or its metabolites could interact with these or related pathways.

Visualizations

Caption: Experimental workflow for the forced degradation study of this compound.

Caption: Potential degradation pathways for this compound under different stress conditions.

Caption: Known signaling pathways influenced by the veratric acid moiety.

References

- 1. This compound | C12H14O5 | CID 11971415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. justresin.com.au [justresin.com.au]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. lubrizolcdmo.com [lubrizolcdmo.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ijrpp.com [ijrpp.com]

- 15. Veratric Acid Inhibits LPS-Induced IL-6 and IL-8 Production in Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Veratric acid alleviates liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Procurement of Enantiopure Oxiranylmethyl Veratrate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity enantiopure starting materials is a critical first step in the discovery and development pipeline. This technical guide addresses the procurement of enantiopure (R)- and (S)-Oxiranylmethyl veratrate, key chiral building blocks. Due to its limited commercial availability as a stock item, this guide focuses on the synthesis and analytical methodologies required to obtain and verify this compound.

Commercial Availability Overview

Direct commercial suppliers for enantiopure (R)- and (S)-Oxiranylmethyl veratrate are not readily identifiable, suggesting that this compound is typically not held in stock by major chemical vendors. Researchers requiring this specific molecule will likely need to pursue one of the following avenues:

-

Custom Synthesis: Engaging a contract research organization (CRO) or a specialized chemical synthesis company to prepare the desired enantiomer.

-

In-house Synthesis: Preparing the compound within their own laboratory facilities.

This guide will focus on providing the necessary technical information for the in-house synthesis and analysis of enantiopure Oxiranylmethyl veratrate.

Synthesis of Enantiopure this compound

The most common and effective methods for obtaining enantiopure epoxides like this compound involve either the enantioselective epoxidation of an achiral precursor or the resolution of a racemic mixture.

Enantioselective Epoxidation of Allyl Veratrate

A highly effective method for the asymmetric synthesis of chiral epoxides from allylic alcohols is the Sharpless-Katsuki enantioselective epoxidation.[1] This method utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to direct the stereochemistry of the epoxidation of an allylic alcohol.

Proposed Synthetic Pathway:

Figure 1: Proposed enantioselective synthesis of this compound.

Experimental Protocol: Sharpless-Katsuki Epoxidation of Allyl Veratrate

-

Preparation of the Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve titanium isopropoxide (Ti(OiPr)4) in dichloromethane (CH2Cl2).

-

Ligand Addition: To the catalyst solution, add either (+)-diethyl tartrate ((+)-DET) for the synthesis of (R)-Oxiranylmethyl veratrate or (-)-diethyl tartrate ((-)-DET) for the (S)-enantiomer. Stir the mixture until it becomes homogeneous.

-

Substrate Addition: Add allyl veratrate to the reaction mixture.

-

Initiation of Epoxidation: Cool the reaction mixture to a low temperature (typically -20 °C to -78 °C) and add tert-butyl hydroperoxide (t-BuOOH) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium sulfite solution). Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chiral Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound.[2][3][4][5][6] This can be achieved through several methods, with diastereomeric salt formation and kinetic resolution being the most common.

Logical Workflow for Chiral Resolution:

Figure 2: General workflow for the chiral resolution of racemic this compound.

Experimental Protocol: Kinetic Resolution using a Lipase

Kinetic resolution utilizes an enzyme or a chiral catalyst to selectively react with one enantiomer of the racemate, leaving the other enantiomer unreacted.[7][8][9] Lipases are commonly used for the resolution of epoxides.

-

Reaction Setup: In a suitable organic solvent (e.g., toluene or hexane), dissolve the racemic this compound.

-

Enzyme Addition: Add a commercially available lipase (e.g., from Candida antarctica, Lipase B).

-

Acylating Agent: Add an acylating agent, such as vinyl acetate. The lipase will selectively acylate one of the enantiomers.

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee%) of the unreacted epoxide and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the remaining starting material and the product.

-

Work-up and Separation: Once the desired conversion is reached, filter off the enzyme. The reaction mixture will contain one enantiomer of this compound and the acylated product of the other enantiomer. These can be separated by column chromatography.

-

Hydrolysis (Optional): If the acylated enantiomer is the desired product, it can be hydrolyzed back to the epoxide using standard conditions (e.g., mild basic hydrolysis).

Analytical Characterization: Determination of Enantiomeric Excess

The most critical analytical method for enantiopure compounds is the determination of their enantiomeric excess (ee%). This is most commonly and accurately achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for the separation of a wide range of racemates.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the two enantiomers.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.

-

Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector at a wavelength where the compound has a strong absorbance.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee% = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Summary of Quantitative Data

| Parameter | Target Value | Analytical Method |

| Enantiomeric Excess (ee%) | > 98% | Chiral HPLC |

| Chemical Purity | > 97% | HPLC, GC-MS, 1H NMR |

| Identity Confirmation | Conforms to structure | 1H NMR, 13C NMR, Mass Spectrometry |

| Appearance | Colorless to pale yellow oil or solid | Visual Inspection |